N-cycloheptyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a chemical compound with the molecular formula C18H20FN5O2 and a molecular weight of 357.389 g/mol. It is classified as an imidazo[2,1-c][1,2,4]triazine derivative, which indicates its structure contains a fused ring system that includes triazine and imidazole moieties. This compound is primarily utilized in research settings, particularly in medicinal chemistry and pharmacology due to its potential biological activities.
The synthesis of N-cycloheptyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
The technical details of these methods often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve optimal yields and purity.
The molecular structure of N-cycloheptyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can be represented as follows:
InChI=1S/C18H20FN5O2/c19-12-6-8-14(9-7-12)23-10-11-24-17(26)15(21-22-18(23)24)16(25)20-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,20,25)
This structure features a complex arrangement of rings and functional groups that contribute to its chemical properties and potential biological activity.
Property | Value |
---|---|
Molecular Formula | C18H20FN5O2 |
Molecular Weight | 357.389 g/mol |
Purity | Typically ≥95% |
N-cycloheptyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for further studies or applications.
The mechanism of action for N-cycloheptyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as enzymes or receptors within cellular pathways.
Further studies are necessary to clarify these mechanisms and their implications in pharmacology.
The physical and chemical properties of N-cycloheptyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide include:
Property | Value |
---|---|
Appearance | Solid (typically crystalline) |
Solubility | Soluble in organic solvents; limited solubility in water |
Property | Value |
---|---|
Stability | Stable under standard lab conditions |
Reactivity | Reacts with strong acids/bases |
These properties are crucial for determining the compound's behavior in various experimental setups.
N-cycloheptyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific applications:
CAS No.:
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8